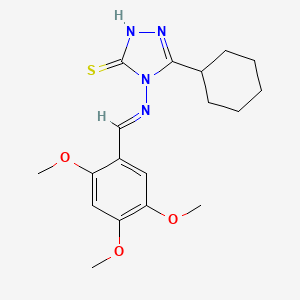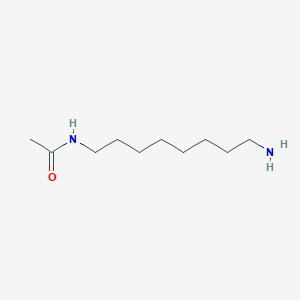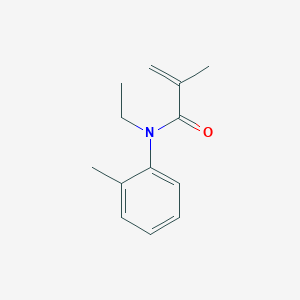
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features two chlorinated phenyl groups and a methoxy group, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Could be used in the production of agrochemicals or specialty chemicals.
作用机制
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-3-(3-chlorophenyl)urea
- 1-(5-Chloro-2-methoxyphenyl)-3-(4-chlorophenyl)urea
- 1-(5-Chloro-2-methoxyphenyl)-3-(3-methoxyphenyl)urea
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea is unique due to the presence of both methoxy and chloro substituents on the phenyl rings. This combination of functional groups can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
321533-20-4 |
|---|---|
分子式 |
C14H12Cl2N2O2 |
分子量 |
311.2 g/mol |
IUPAC 名称 |
1-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-20-13-6-5-10(16)8-12(13)18-14(19)17-11-4-2-3-9(15)7-11/h2-8H,1H3,(H2,17,18,19) |
InChI 键 |
RWJMFVKTBCCTAR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3,4-Dichlorophenyl)-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B11963477.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11963500.png)


![N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B11963515.png)






